N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a benzodioxol ring linked via an ethoxyethyl chain to a 5-methylthiophene sulfonamide moiety.
Crystallographic studies using programs like SHELX () and ORTEP-3 () could elucidate its three-dimensional conformation, particularly the puckering dynamics of the benzodioxol ring, as described by Cremer and Pople’s ring puckering coordinates ().
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-10-2-5-14(21-10)22(16,17)15-6-7-18-11-3-4-12-13(8-11)20-9-19-12/h2-5,8,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCXUFLSVWHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
N-Substituted Benzenesulfonamides
Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () share the sulfonamide core but lack the benzodioxol and thiophene moieties. These simpler analogs exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values ranging from 12–25 μg/mL . The absence of the benzodioxol group in these derivatives may reduce metabolic stability compared to the target compound, as benzodioxol is known to resist oxidative degradation.
5-Substituted-1,3,4-Oxadiazole Sulfonamides
The 5-substituted oxadiazole sulfonamide derivatives () feature a thiolated acetamide group instead of the benzodioxol-ethoxyl chain. These compounds show enhanced antifungal activity (MIC: 8–16 μg/mL against Candida albicans) due to the oxadiazole ring’s electron-withdrawing properties, which may improve membrane penetration . However, the target compound’s benzodioxol group could offer superior bioavailability through increased lipophilicity.
Ethofumesate and Lactofen Derivatives
Pesticide sulfonates like ethofumesate and lactofen () share sulfonate/sulfonamide functionalities but are tailored for herbicidal activity. For example, lactofen inhibits protoporphyrinogen oxidase (PPO) with a Ki of 0.8 nM. The target compound’s thiophene ring may confer distinct electronic interactions compared to the nitroaromatic systems in these pesticides .
Physicochemical and Crystallographic Properties
- Molecular Weight : ~330 Da (estimated from ).
- Polarity : Moderate (logP ~2.5–3.0), influenced by the sulfonamide and benzodioxol groups.
- Crystallography : Programs like SHELXL () and ORTEP-3 () enable precise determination of bond angles and torsional strain. The benzodioxol ring’s puckering amplitude (q ≈ 0.5 Å) and phase angle (φ ≈ 30°) could be quantified using Cremer-Pople coordinates ().
Table: Comparative Analysis of Key Compounds
| Compound | Core Structure | Biological Activity | IC₅₀/MIC | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Benzodioxol-thiophene sulfonamide | Not reported | — | Benzodioxol, sulfonamide |
| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | Benzene sulfonamide | Antimicrobial | 12–25 μg/mL | Chloro, methoxy |
| 5-Substituted oxadiazole sulfonamide | Oxadiazole sulfonamide | Antifungal | 8–16 μg/mL | Oxadiazole, thiol |
| Lactofen | Nitroaromatic sulfonate | Herbicidal (PPO inhibition) | 0.8 nM | Trifluoromethyl, nitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
